molecular formula C18H20N2O3S B2719837 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide CAS No. 942742-32-7

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide

Cat. No.: B2719837
CAS No.: 942742-32-7
M. Wt: 344.43
InChI Key: LCMPPCNYBOPJLU-ZHACJKMWSA-N
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Description

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide is a synthetic organic compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide typically involves the reaction of 2,4-dioxothiazolidine with cyclohexylamine and cinnamoyl chloride under controlled conditions. One efficient method for preparing cinnamides involves polyphosphoric acid (PPA)-promoted direct aldol condensation of an amide . This method yields a variety of cinnamides in moderate-to-excellent yields (65–89%) and features the use of equivalent amides and a short reaction time.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: The compound’s structure suggests potential pharmacological activities, such as antimicrobial or anticancer properties.

    Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione ring is known to interact with peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating glucose and lipid metabolism . The compound’s unique structure allows it to modulate these pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine-2,4-dione derivatives, such as:

    Rosiglitazone: A well-known PPAR-γ agonist used in the treatment of type 2 diabetes.

    Pioglitazone: Another PPAR-γ agonist with similar applications.

Uniqueness

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide is unique due to its combination of a thiazolidine-2,4-dione ring, a cyclohexyl group, and a cinnamamide moiety. This unique structure may confer distinct biological activities and potential therapeutic benefits compared to other similar compounds.

Properties

IUPAC Name

(E)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-16(11-10-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-17(22)12-24-18(20)23/h1-3,6-7,10-11,14-15H,4-5,8-9,12H2,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMPPCNYBOPJLU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C=CC2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C(C1)NC(=O)/C=C/C2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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